5-Hydroxyindoleacetylglycine
Overview
Description
5-Hydroxyindoleacetylglycine is a compound that belongs to the class of N-acylglycines. It is formed by the formal condensation of the carboxy group of (5-hydroxyindol-3-yl)acetic acid with the amino group of glycine . This compound is found in various living organisms, ranging from bacteria to humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyindoleacetylglycine typically involves the reaction of (5-hydroxyindol-3-yl)acetic acid with glycine. The reaction conditions often include the use of coupling agents to facilitate the formation of the amide bond between the carboxy group of the acid and the amino group of glycine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyindoleacetylglycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo substitution reactions, where different substituents can replace the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-Hydroxyindoleacetylglycine has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its presence in various organisms.
Mechanism of Action
The mechanism of action of 5-Hydroxyindoleacetylglycine involves its interaction with various molecular targets and pathways. For instance, it has been shown to play a role in tryptophan metabolism, which is crucial for the production of serotonin and other important biomolecules . The compound can influence gut motility by acting on L-type calcium channels located on colonic smooth muscle cells .
Comparison with Similar Compounds
5-Hydroxyindole: A related compound that also plays a role in tryptophan metabolism and has similar biological activities.
Indoleacetaldehyde: Another metabolite in the tryptophan pathway with distinct properties.
N-alpha-acetyllysine: A compound with similar structural features but different biological roles.
Uniqueness: 5-Hydroxyindoleacetylglycine is unique due to its specific formation from (5-hydroxyindol-3-yl)acetic acid and glycine, and its distinct role in metabolic pathways. Its presence in various organisms and potential as a biomarker for certain diseases further highlight its uniqueness .
Properties
IUPAC Name |
2-[[2-(5-hydroxy-1H-indol-3-yl)acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-8-1-2-10-9(4-8)7(5-13-10)3-11(16)14-6-12(17)18/h1-2,4-5,13,15H,3,6H2,(H,14,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUCRBSGQMAKCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256185 | |
Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Hydroxyindoleacetylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004185 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16606-62-5 | |
Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16606-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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